3-Methyl-naphthalene-2-carboxylic acid ethyl ester
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Overview
Description
3-Methyl-naphthalene-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 3-position and an ethyl ester group at the 2-position of the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-naphthalene-2-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-naphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Methyl-naphthalene-2-carboxylic acid+EthanolAcid Catalyst3-Methyl-naphthalene-2-carboxylic acid ethyl ester+Water
Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-naphthalene-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: 3-Methyl-naphthalene-2-carboxylic acid and ethanol.
Reduction: 3-Methyl-naphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-naphthalene-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-naphthalene-2-carboxylic acid ethyl ester depends on the specific chemical reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-naphthalene-1-carboxylic acid ethyl ester
- 3-Acetyl-7-ethoxy-4-methyl-5-(2-methyl-propenyl)-naphthalene-2-carboxylic acid ethyl ester
- 10-Hydroxy-2-(2-oxo-propyl)-7-propyl-anthracene-1,6-dicarboxylic acid 1-methyl ester 6-(2,2,4-trimethyl-pent-3-enyl) ester
- 3-Ethoxy-1,8-dihydroxy-4-(2-methylpropenyl)-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid sec-butyl ester
Uniqueness
3-Methyl-naphthalene-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-9-12-7-5-4-6-11(12)8-10(13)2/h4-9H,3H2,1-2H3 |
InChI Key |
RGGFZDYWLAMCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1C |
Origin of Product |
United States |
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